4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is a boronate-containing heterocyclic compound with a pyridine core. Its structure features:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- A 2-(trifluoromethyl)benzyloxy substituent at the 2-position, which introduces steric bulk and electron-withdrawing effects due to the trifluoromethyl group.
This compound is primarily used in pharmaceutical and materials science research, particularly as a synthetic intermediate for modifying drug candidates or functional materials. Its boronate group allows for versatile derivatization, while the trifluoromethyl-benzyloxy moiety enhances lipophilicity and metabolic stability, making it relevant in bioactive molecule design .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)14-9-10-24-16(11-14)25-12-13-7-5-6-8-15(13)19(21,22)23/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLYCCIKDKQLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744522 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[2-(trifluoromethyl)phenyl]methoxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346708-09-5 | |
| Record name | Pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[2-(trifluoromethyl)phenyl]methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346708-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[2-(trifluoromethyl)phenyl]methoxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is a member of the boron-containing compounds known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula: C18H22BNO3
- Molecular Weight: 305.19 g/mol
- CAS Number: 181219-01-2
- Structure: The compound features a pyridine ring substituted with a dioxaborolane moiety and a trifluoromethylbenzyl ether.
The biological activity of this compound is largely attributed to the boron atom in its structure, which can form reversible covalent bonds with various biomolecules. This property allows it to act as an inhibitor for specific enzymes and proteins involved in disease pathways.
Enzyme Inhibition
Research has shown that boronic acids can inhibit proteases by forming stable complexes with the active site residues. For instance, studies indicate that similar compounds exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The inhibition mechanism involves the formation of a covalent bond between the boron atom and the catalytic cysteine residue of the protease .
Antiviral Activity
Recent studies have highlighted the potential of boronic acid derivatives in antiviral applications. For example:
- SARS-CoV-2 Inhibition: Compounds structurally related to our target compound have shown promising results as inhibitors of Mpro in vitro, with certain derivatives achieving over 70% inhibition at micromolar concentrations .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis has been documented:
- Cell Proliferation Inhibition: Studies indicate that certain derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation pathways .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of Dioxaborolane: Utilizing pinacol as a precursor.
- Substitution Reactions: Introducing the trifluoromethylbenzyl group onto the pyridine ring through electrophilic aromatic substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related boronate esters, focusing on molecular properties , reactivity , and applications .
Structural Analogues
Reactivity and Stability
- Electron Effects : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution in derivatives .
- Stability : Boronate esters with bulky substituents (e.g., benzyloxy) exhibit improved stability under acidic conditions compared to unsubstituted variants .
Key Research Findings
Morpholine Derivatives : The morpholine-containing analogue (CAS 906352-77-0) exhibits a melting point of 118–119°C, higher than the target compound’s liquid state at room temperature, indicating improved crystallinity for purification .
Regioselectivity in Coupling : Substrates with 3-boronate/5-trifluoromethyl substitution (e.g., CAS 1084953-47-8) show distinct reactivity patterns compared to 4-boronate isomers, enabling access to diverse heterocyclic scaffolds .
Yield Variations : Hydrogenation of trimethylsilyl-substituted boronates (e.g., 2ab , 2ac ) yields 36–95%, highlighting the impact of substituents on reaction efficiency .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
